ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family. Pyrrole derivatives are known for their biological activities and are found in various natural compounds such as chlorophyll, hemoglobin, and vitamin B complex
Preparation Methods
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate can be synthesized through the interaction of amino alkane with tert-butyl potassium (tert-BuOK) in the presence of tert-butyl alcohol (tert-BuOH) and dimethylformamide (DMFA) solvent . The structure of the compound has been studied using nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR .
Chemical Reactions Analysis
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of acetylcholinesterase (AChE) and α-glycosidase enzymes . By inhibiting these enzymes, the compound can modulate various biological processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has similar structural features but differs in its substituents, leading to different biological activities.
Indole derivatives: Indole is another heterocyclic compound with a similar structure to pyrrole.
This compound stands out due to its unique combination of phenyl groups and its potential as an enzyme inhibitor, making it a valuable compound for further research and development.
Properties
CAS No. |
53778-26-0 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-19(21)18-16(14-9-5-3-6-10-14)13-17(20-18)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |
InChI Key |
OPRCJRJTAKMETH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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